molecular formula C8H10BFO2 B6322586 (3-ethyl-4-fluorophenyl)boronic acid CAS No. 960235-01-2

(3-ethyl-4-fluorophenyl)boronic acid

Cat. No.: B6322586
CAS No.: 960235-01-2
M. Wt: 167.98 g/mol
InChI Key: SABGKWFFCFAAJF-UHFFFAOYSA-N
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Description

(3-ethyl-4-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an ethyl group at the third position and a fluorine atom at the fourth position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be key reagents in the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of the SM cross-coupling reaction, (3-ethyl-4-fluorophenyl)boronic acid would interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The reaction conditions for this process are generally mild and tolerant of various functional groups .

Biochemical Pathways

The compound’s role in the sm cross-coupling reaction suggests it could be involved in the formation of carbon–carbon bonds . This could potentially affect various biochemical pathways, depending on the specific context of its use.

Pharmacokinetics

Boronic acids are generally known for their stability, ease of preparation, and environmental benignity , which could potentially influence their pharmacokinetic properties.

Result of Action

The primary result of the action of this compound, in the context of the SM cross-coupling reaction, is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of water or certain functional groups . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-ethyl-4-fluorophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction can be performed using a Grignard reagent derived from 3-ethyl-4-fluorobromobenzene and a boric ester like trimethyl borate. The reaction is typically carried out at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3-ethyl-4-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(3-ethyl-4-fluorophenyl)boronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (3-ethyl-4-fluorophenyl)boronic acid is unique due to the presence of both an ethyl group and a fluorine atom on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. The combination of these substituents can enhance the compound’s utility in specific synthetic and research applications.

Properties

IUPAC Name

(3-ethyl-4-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,11-12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABGKWFFCFAAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001282297
Record name B-(3-Ethyl-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960235-01-2
Record name B-(3-Ethyl-4-fluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960235-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3-Ethyl-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 95A (290 mg, 1.43 mmol) in THF (5 mL) at −78° C. was added n-BuLi (2.5 M in hexanes, 0.86 mL, 2.15 mmol). The mixture was stirred at −78° C. for 30 min before trimethyl borate (0.32 mL, 2.86 mmol) was added. The reaction was left stirring from −78° C. to rt over 3 h. It was quenched with 1.0 N HCl (2 mL), extracted with EtOAc, washed with Na2S2O3, brine and dried over Na2SO4. After evaporation of the solvent, the crude solid product was purified by silica gel column chromatography eluting with gradient CH2Cl2 in hexanes (0-15%) to give 95B (170 mg, 71% yield). 1H NMR (400 MHz, Methanol-d4) δ ppm 1.09 (t, J=7.47 Hz, 3H) 2.54 (q, J=7.47 Hz, 2H) 6.81-6.88 (m, 1H) 7.42-7.47 (m, 1H) 7.51 (d, J=9.23 Hz, 1H).
Name
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Name
Yield
71%

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